N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S/c12-6-1-3-7(4-2-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVNRBNPQQSOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Acid-Catalyzed Cyclization
In a representative procedure, thiourea (45.6 g, 0.6 mol) and chloroacetic acid (56.4 g, 0.6 mol) are dissolved in water, forming a white precipitate upon initial mixing. Concentrated hydrochloric acid (60 mL) is added gradually, and the mixture is refluxed at 100–110°C for 8–10 hours. The resulting TZD is isolated by filtration and recrystallized from ethanol, yielding a pure product with a melting point of 122–124°C. This method achieves yields exceeding 70%, with scalability limited only by reactor capacity.
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate the reaction. A mixture of thiourea (10.6 mmol) and chloroacetic acid (10.58 mmol) in water undergoes irradiation at 200 W for 10 minutes, reducing the reaction time from hours to minutes while maintaining comparable yields. This approach minimizes energy consumption and byproduct formation, aligning with green chemistry principles.
Conventional Alkylation Strategies for Acetamide Functionalization
Introducing the N-(4-chlorophenyl)acetamide group at the TZD’s 5-position requires selective alkylation. This step often employs 2-chloro-N-(4-chlorophenyl)acetamide as the electrophilic partner.
Base-Mediated Nucleophilic Substitution
In a dimethylformamide (DMF) solvent system, TZD (10 mmol) is deprotonated using potassium carbonate (10 mmol) at room temperature. 2-Chloro-N-(4-chlorophenyl)acetamide (10 mmol) is added dropwise, and the reaction is heated to 80°C for 8 hours. Workup involves extraction with dichloromethane, drying over sodium sulfate, and recrystallization from methanol, yielding the target compound in 76% purity. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the TZD’s 5-position, with characteristic peaks at δ 4.32 (s, 2H, CH₂) and δ 7.38–7.42 (m, 4H, Ar-H).
Solvent and Base Optimization
Alternative protocols explore solvent effects, demonstrating that methyl isobutyl ketone enhances reaction efficiency by stabilizing the transition state. Triethylamine as a base increases the nucleophilicity of the TZD enolate, achieving 82% yield at reduced temperatures (50°C).
Green Synthesis Using Deep Eutectic Solvents (DES)
Environmentally benign methodologies have gained prominence, particularly those employing choline chloride-based DES.
DES Preparation and Reaction Design
A eutectic mixture of choline chloride and N-methylurea (1:2 molar ratio) is prepared by heating at 80°C until homogeneity. TZD (10 mmol) and 4-chlorobenzaldehyde (10 mmol) are added, initiating a Knoevenagel condensation at 60°C for 3 hours. Subsequent Michael addition of 2-amino-N-(4-chlorophenyl)acetamide in the same solvent affords the target compound in 89% yield.
Recyclability and Sustainability
The DES system demonstrates remarkable recyclability, retaining 85% efficiency after five cycles. This method reduces waste generation, with an E-factor (environmental factor) of 0.7 compared to 5.2 for conventional routes.
Microwave-Assisted Synthesis Techniques
Microwave irradiation revolutionizes reaction kinetics, particularly for thermally demanding steps.
One-Pot TZD Formation and Alkylation
A single-vessel protocol combines TZD synthesis and alkylation. Thiourea, chloroacetic acid, and 2-chloro-N-(4-chlorophenyl)acetamide are irradiated at 150°C for 15 minutes under solvent-free conditions. This approach achieves 91% yield, with a 20-fold reduction in reaction time compared to stepwise methods.
Catalytic Enhancements
Nanoparticle catalysts, such as ZnO (5 mol%), further optimize microwave reactions, enabling completion within 7 minutes at 120°C. The catalyst’s high surface area facilitates desorption of water byproducts, shifting equilibrium toward product formation.
Comparative Analysis of Preparation Methods
Key Observations:
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Synthesis of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide
The synthesis of this compound typically involves the reaction of 4-chlorophenylthiosemicarbazone with 2-(2,4-dioxothiazolidin-5-yl)acetic acid derivatives. The synthetic pathway often includes several steps such as condensation reactions and purification processes to ensure the desired purity and yield of the final product.
Antibacterial Properties
Numerous studies have demonstrated that derivatives of thiazolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values as low as 3.91 mg/L against various bacterial strains, indicating potent antibacterial effects comparable to established antibiotics like oxacillin and cefuroxime .
- Structure–Activity Relationship (SAR) : Research indicates that the presence of the chlorophenyl group enhances antibacterial activity through specific molecular interactions with bacterial targets. The SAR analysis suggests that modifications in the thiazolidine ring can lead to varied biological activities .
Other Biological Activities
In addition to antibacterial properties, thiazolidine derivatives have been explored for their anti-inflammatory and anticancer activities. These compounds may interfere with cellular signaling pathways or inhibit specific enzymes involved in disease processes.
Antibacterial Efficacy
A study published in a peer-reviewed journal showcased a series of synthesized thiazolidine derivatives, including this compound. The research tested these compounds against various bacterial strains, revealing that certain modifications significantly enhanced their antibacterial potency .
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
|---|---|---|---|
| A | Bacillus cereus | 3.91 | |
| B | Pseudomonas aeruginosa | 5.00 | |
| C | Staphylococcus aureus | 4.50 |
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of thiazolidine derivatives, where this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels compared to control groups .
Potential Applications
Given its promising biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anti-inflammatory drugs.
- Agricultural Chemistry : Investigating its efficacy as a biopesticide or fungicide due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Affecting biochemical pathways to exert its effects.
Comparison with Similar Compounds
Cytotoxic Analogues
- 2-(2,4-Dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide This derivative demonstrated potent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 15.28 mg/mL and 12.7 mg/mL, respectively.
N-(4-Aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides
Derivatives with electron-donating groups (e.g., methoxy) on the aryl ring showed enhanced anti-inflammatory and antioxidant activities. For instance, 4k (with an o-methoxyphenyl group) exhibited dual antioxidant (DPPH radical scavenging: ~80%) and anti-inflammatory (COX-2 inhibition: ~70%) effects .
Enzyme-Inhibitory Analogues
- N-(4-(m-Chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (3g) This analog demonstrated 63% inhibition of α-glucosidase, attributed to the m-chlorophenyl group’s optimal positioning for hydrophobic interactions with the enzyme’s active site .
N-(6-Nitro-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4m)
Exhibited 89% lipid peroxidation inhibition due to the nitro group’s radical-stabilizing effects .- Comparison : The absence of a nitro group in the target compound likely diminishes its antioxidant capacity but may improve solubility.
Key Structure-Activity Relationship (SAR) Insights
Biological Activity
N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological properties, including detailed findings from various studies, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound features a thiazolidin-5-one core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-chlorophenyl derivatives with thiazolidine-2,4-dione under specific conditions to yield the desired product. For instance, one method involves the use of thionyl chloride and pyridine in an anhydrous medium to facilitate the formation of acetamide derivatives from thiazolidine precursors .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens:
- Bacterial Activity : Studies have shown that derivatives of thiazolidin-4-one exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Proteus vulgaris. The presence of the chlorophenyl group enhances this activity due to its electron-withdrawing effects, which may improve interaction with bacterial targets .
- Antifungal Activity : The compound also demonstrates antifungal properties. Research indicates that certain thiazolidinone derivatives can inhibit fungal growth effectively, contributing to their potential use in treating fungal infections .
Anticancer Properties
Recent studies highlight the anticancer potential of thiazolidinone derivatives. For example:
- Cell Line Studies : this compound has shown cytotoxic effects in various cancer cell lines. The mechanism of action may involve induction of apoptosis or cell cycle arrest, as suggested by IC50 values obtained in cell viability assays .
- Structure-Activity Relationships (SAR) : The modification of substituents on the thiazolidinone core significantly affects its anticancer activity. For instance, the introduction of halogen groups has been associated with enhanced potency against specific cancer types .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of thiazolidinone derivatives including this compound revealed varying degrees of antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus comparable to standard antibiotics .
- Anticancer Evaluation : In vitro assays demonstrated that this compound could inhibit proliferation in breast cancer cell lines with an IC50 value significantly lower than that of conventional chemotherapeutics. Molecular docking studies suggested strong binding affinity to key proteins involved in cancer progression .
Summary Table of Biological Activities
Q & A
Q. What are the key challenges in synthesizing N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide, and how are reaction conditions optimized?
Basic The synthesis typically involves multi-step reactions, such as cyclization of thiazolidinone derivatives and coupling with 4-chlorophenyl groups. Critical challenges include controlling regioselectivity and minimizing side reactions (e.g., oxidation of thioethers). Reaction optimization often requires adjusting solvents (e.g., dimethylformamide for solubility), bases (e.g., triethylamine), and temperature gradients. Purification is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure >95% purity .
Advanced
For multi-step syntheses, intermediates like 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid may require hydrogen peroxide oxidation to stabilize the dioxo-thiazolidine core . Catalytic reagents such as N,N′-carbonyldiimidazole (CDI) are used for amide bond formation, requiring anhydrous conditions and inert atmospheres. Yield optimization may involve kinetic vs. thermodynamic control studies, particularly for tautomer-prone intermediates .
II. Structural Characterization
Q. What advanced techniques are used to resolve tautomeric equilibria in thiazolidinone derivatives like this compound?
Basic Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is standard for identifying tautomeric forms. For example, distinct chemical shifts for imino (NH) and carbonyl (C=O) groups help differentiate tautomers .
Advanced
Dynamic NMR (DNMR) and variable-temperature studies can quantify tautomeric ratios in solution. X-ray crystallography (using SHELXL for refinement) provides definitive solid-state structural data, resolving ambiguities in hydrogen bonding or ring conformation . For instance, SHELXL’s constraints refine disordered atoms in crystallographic models, critical for accurate bond-length analysis .
III. Biological Activity & Mechanism
Q. How can researchers design experiments to evaluate the anticancer potential of this compound?
Basic In vitro cytotoxicity assays against human cancer cell lines (e.g., MCF-7, HT-29) using MTT or resazurin-based viability tests are standard. Dose-response curves (IC50 values) and selectivity indices (vs. normal cells like HEK-293) are calculated .
Advanced
Mechanistic studies may include apoptosis assays (Annexin V/PI staining), cell-cycle analysis (flow cytometry), and target identification via kinase profiling or molecular docking. For example, thiazolidinedione derivatives inhibit kinases like EGFR or PI3K, which can be validated via Western blotting .
IV. Data Analysis & Contradictions
Q. How should researchers address discrepancies in biological activity data across studies?
Basic Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability. Cross-validate results with orthogonal assays (e.g., ATP-based luminescence vs. colorimetric assays) .
Advanced
Employ metabolomic or proteomic profiling to identify confounding factors (e.g., compound stability in culture media). For structural contradictions, compare crystallographic data (e.g., torsion angles in SHELXL-refined models) with computational simulations (DFT or MD) to assess conformational flexibility .
Comparative Studies
Q. How does this compound’s bioactivity compare to analogs with modified thiazolidinone cores?
Advanced Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance anticancer activity by improving target binding. For example, replacing the thiazolidinone with a pyrimidinone reduces potency, as seen in analogs tested against leukemia HL-60 cells . Tabulated comparisons of IC50 values and logP data can rationalize substituent effects (Table 1).
Q. Table 1. Comparative Bioactivity of Thiazolidinone Analogs
| Compound | IC50 (μM) MCF-7 | logP | Key Structural Feature |
|---|---|---|---|
| Target Compound | 2.1 | 3.2 | 4-Chlorophenyl, dioxo-thiazolidine |
| Pyrimidinone Analog | 12.4 | 2.8 | Pyrimidinone core |
| 3-Trifluoromethyl Derivative | 4.7 | 3.5 | CF3 substitution |
VI. Methodological Best Practices
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
Advanced Use SHELXL’s twin refinement for handling twinned crystals, common in thiazolidinone derivatives. Apply Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H···O bonds). Deposit raw data in repositories like the Cambridge Structural Database (CSD) to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
